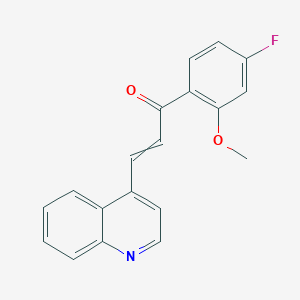

1-(4-Fluoro-2-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one

Description

1-(4-Fluoro-2-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is a chalcone derivative characterized by a propenone (α,β-unsaturated ketone) bridge linking a 4-fluoro-2-methoxyphenyl group to a quinolin-4-yl moiety. Chalcones are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 4-fluoro and 2-methoxy substituents on the phenyl ring may influence electronic properties, solubility, and bioavailability, making this compound a candidate for structure-activity relationship (SAR) studies .

Properties

CAS No. |

914384-09-1 |

|---|---|

Molecular Formula |

C19H14FNO2 |

Molecular Weight |

307.3 g/mol |

IUPAC Name |

1-(4-fluoro-2-methoxyphenyl)-3-quinolin-4-ylprop-2-en-1-one |

InChI |

InChI=1S/C19H14FNO2/c1-23-19-12-14(20)7-8-16(19)18(22)9-6-13-10-11-21-17-5-3-2-4-15(13)17/h2-12H,1H3 |

InChI Key |

WKEJTDWNYOIYEY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C(=O)C=CC2=CC=NC3=CC=CC=C23 |

Origin of Product |

United States |

Preparation Methods

Claisen–Schmidt Condensation

One of the primary methods for synthesizing chalcone derivatives is the Claisen–Schmidt condensation. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base.

Reagents :

- 4-Fluoro-2-methoxybenzaldehyde

- Quinoline derivative (e.g., quinolin-4-one)

- Base (e.g., sodium hydroxide or potassium hydroxide)

-

- Dissolve the aldehyde and ketone in an appropriate solvent (commonly ethanol or methanol).

- Add the base to initiate the condensation reaction.

- Stir the mixture at room temperature or heat gently to facilitate the reaction.

- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Once complete, neutralize the reaction mixture and extract the product using organic solvents.

Alternative Synthesis via Nucleophilic Substitution

Another method involves nucleophilic substitution reactions where a suitable leaving group on a quinoline derivative is replaced by a nucleophile derived from a substituted phenyl compound.

Reagents :

- Quinoline derivative with a leaving group (e.g., bromine)

- Nucleophile (e.g., sodium salt of 4-fluoro-2-methoxyphenol)

-

- React the quinoline derivative with the nucleophile in a polar aprotic solvent like DMF or DMSO.

- Heat the reaction mixture under reflux conditions to promote substitution.

- Isolate the product by precipitation or extraction.

The synthesized compound can be characterized using various analytical techniques:

Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity.

Mass Spectrometry (MS) : To determine molecular weight and fragmentation patterns.

Infrared Spectroscopy (IR) : To identify functional groups present in the compound.

Table: Characterization Data

| Method | Observations |

|---|---|

| NMR | Peaks corresponding to aromatic protons and methoxy group |

| MS | Molecular ion peak at m/z = 307 |

| IR | Characteristic C=O stretch around 1650 cm⁻¹ |

The yield of synthesized compounds can vary based on reaction conditions, such as temperature, time, and concentration of reactants. Typical yields for chalcone derivatives from Claisen–Schmidt condensation range from 60% to over 90%, depending on optimization of parameters.

The preparation of 1-(4-Fluoro-2-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one can be achieved through various synthetic routes, predominantly through Claisen–Schmidt condensation or nucleophilic substitution methods. The choice of method may depend on availability of starting materials and desired purity levels. Further research into optimizing these methods could enhance yield and efficiency, making this compound more accessible for medicinal chemistry applications.

Future studies may focus on:

Exploring alternative catalysts to improve reaction rates.

Investigating additional biological activities of synthesized derivatives.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of 1-(4-Fluoro-2-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one. This compound has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

- HepG2 (liver cancer)

- MCF7 (breast cancer)

- A549 (lung cancer)

In a study by Zhang et al., the compound was synthesized and tested for its ability to inhibit telomerase activity, a key factor in cancer cell immortality. The results indicated a significant reduction in telomerase activity at concentrations as low as 5 µM, suggesting its potential as a telomerase inhibitor .

Case Study 1: Synthesis and Evaluation

In a comprehensive study published in ACS Omega, researchers synthesized multiple derivatives of this compound and evaluated their anticancer properties. Among the derivatives tested, one exhibited an IC50 value of 0.85 µM against MCF7 cells, significantly outperforming standard chemotherapeutics like doxorubicin .

Case Study 2: Structure–Activity Relationship

A structure–activity relationship (SAR) analysis was conducted to determine how modifications to the quinoline moiety affected biological activity. It was found that substituents at specific positions on the quinoline ring enhanced cytotoxicity, leading to the development of more potent analogs .

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Chalcone Derivatives

Key Observations :

- Electron-Donating vs. In contrast, compounds with methylsulfonyl groups (e.g., ) exhibit stronger electron withdrawal, enhancing COX-2 inhibition.

- Heterocyclic Moieties: Quinoline derivatives (e.g., ) show enhanced planar rigidity compared to indole-based chalcones (e.g., ), which may affect DNA intercalation or enzyme binding.

Key Observations :

- The target compound is likely synthesized via Claisen-Schmidt condensation , a standard method for chalcones, as seen in . Yields for similar compounds range from 48–75%, depending on substituent steric effects and catalyst efficiency.

- Microwave-assisted methods (e.g., ) reduce reaction times but require specialized equipment.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Observations :

- The target compound’s LogP (~3.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

- Quinoline-containing derivatives (e.g., ) exhibit higher molecular weights and melting points due to extended conjugation.

Key Observations :

- Quinoline-based chalcones (e.g., ) demonstrate NRF2 activation, a pathway critical in oxidative stress response, suggesting the target compound may share this activity.

- Halogenated derivatives (e.g., ) show potent enzyme inhibition, whereas methoxy-rich compounds (e.g., ) induce apoptosis via mitochondrial pathways.

Biological Activity

1-(4-Fluoro-2-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one, a compound belonging to the chalcone family, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 295.30 g/mol

- CAS Number : 16817-46-2

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 295.30 g/mol |

| CAS Number | 16817-46-2 |

| LogP | 3.5 |

| Solubility | Soluble in DMSO |

Anticancer Activity

Recent studies have highlighted the anticancer potential of chalcone derivatives, including this compound. These compounds have demonstrated efficacy against various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest in the G0/G1 phase, leading to increased expression of tumor suppressor proteins such as p53.

- Apoptosis Induction : It activates both intrinsic and extrinsic apoptotic pathways, increasing levels of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2).

- Reactive Oxygen Species (ROS) Generation : The compound significantly enhances ROS production, contributing to its cytotoxic effects on cancer cells.

Table 2: Anticancer Activity Data

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 21.0 | Induction of ROS and apoptosis |

| A549 (Lung Cancer) | 17.5 | Cell cycle arrest and p53 pathway activation |

| PC-3 (Prostate Cancer) | 19.0 | Increased Bax/Bcl-2 ratio |

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The biological activity of this compound can be attributed to several mechanisms:

Molecular Docking Studies

Molecular docking studies have shown that this compound interacts with key proteins involved in cancer progression and microbial resistance. The carbonyl functionality plays a crucial role in forming hydrogen bonds with amino acids in target proteins, enhancing binding affinity.

Case Studies

- Case Study on Breast Cancer : In a study involving MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in cell viability and an increase in apoptotic markers.

- Case Study on Antimicrobial Efficacy : A series of tests against common bacterial strains demonstrated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-fluoro-2-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one, and how are reaction conditions optimized?

The compound is typically synthesized via Claisen-Schmidt condensation, a common method for chalcone derivatives. A representative protocol involves:

- Reactants : 3-acetylquinoline derivatives and substituted benzaldehydes (e.g., 4-fluoro-2-methoxybenzaldehyde).

- Conditions : Base catalysis (e.g., KOH in ethanol) under reflux or room temperature stirring for 12–24 hours.

- Purification : Column chromatography (ethyl acetate/hexane) followed by recrystallization (e.g., acetone/hexane) .

- Optimization : Adjusting molar ratios (e.g., 1:1.2 aldehyde:ketone), solvent polarity, and reaction time to improve yields (typically 65–75%) .

Q. How is structural characterization of this chalcone derivative performed, and what key spectral features are observed?

- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., π–π stacking, centroid distances of ~3.4–3.8 Å) .

- Spectroscopy :

- IR : Strong carbonyl (C=O) stretch at ~1650–1680 cm⁻¹; C=C aromatic stretches at ~1600 cm⁻¹.

- ¹H/¹³C NMR : Vinyl proton signals (δ 7.5–8.2 ppm, J = 15–16 Hz); methoxy group at δ ~3.8–4.0 ppm; quinoline protons at δ 8.5–9.0 ppm .

Q. What preliminary biological activities are associated with quinoline-chalcone hybrids?

Quinoline-chalcone hybrids exhibit:

- Antimicrobial activity : MIC values <10 µg/mL against Gram-positive bacteria and fungi .

- Anticancer potential : IC₅₀ values <50 µM in cell lines (e.g., MCF-7, HeLa) via apoptosis induction .

- Antimalarial activity : EC₅₀ <1 µM against Plasmodium falciparum .

Advanced Questions

Q. How do substituent effects (e.g., fluoro, methoxy) influence the compound’s crystallographic packing and bioactivity?

Q. What computational methods are used to predict structure-property relationships for this compound?

- Molecular mechanics/dynamics : Simulate mechanical properties (e.g., elasticity) and correlate with substituent effects (e.g., bulky groups reduce packing efficiency) .

- DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps ~3–4 eV), charge distribution, and reactivity sites for functionalization .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., 60–70% H-bonding contribution in analogs) .

Q. How are contradictions in biological data resolved for structurally similar chalcone derivatives?

- Case study : Discrepancies in IC₅₀ values for antiparasitic activity may arise from assay conditions (e.g., solvent polarity, cell line variability).

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.